molecular formula C13H19B B1272917 1-Bromo-4-heptylbenzene CAS No. 76287-49-5

1-Bromo-4-heptylbenzene

Cat. No. B1272917
CAS RN: 76287-49-5
M. Wt: 255.19 g/mol
InChI Key: YHKMTIJHJWYYAG-UHFFFAOYSA-N
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Description

The compound 1-Bromo-4-heptylbenzene is a brominated benzene derivative with a heptyl group attached to the fourth position of the benzene ring. This compound is not directly discussed in the provided papers, but its structure and properties can be inferred from the synthesis and analysis of similar brominated benzene derivatives.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through various methods. For instance, the synthesis of dibenzopentalenes from 1-bromo-2-ethynylbenzenes using Ni(0) complexes demonstrates a method for constructing complex molecules from simpler brominated benzenes . Similarly, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene from 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine shows the versatility of brominated intermediates in electrophosphorescent compound synthesis . These methods, while not directly applicable to 1-Bromo-4-heptylbenzene, provide insight into the types of reactions and conditions that might be used for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is crucial for understanding their properties and reactivity. X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes reveal interactions such as C–H···Br, C–Br···Br, and C–Br···π, which are significant in determining the packing motifs and stability of these compounds . These findings can be extrapolated to predict the molecular interactions that 1-Bromo-4-heptylbenzene might exhibit.

Chemical Reactions Analysis

Brominated benzene derivatives can undergo various chemical reactions. The bromination of 1,4-di-tert-butylbenzene, for example, yields multiple brominated products, indicating the reactivity of the benzene ring towards electrophilic bromination . This suggests that 1-Bromo-4-heptylbenzene could also be reactive towards further substitution reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The presence of bromine atoms can significantly affect the electronic properties of these compounds, as seen in the case of dibenzopentalenes, where the electronic properties are consistent with theoretical calculations and show amphoteric redox properties . The physical properties such as melting point, boiling point, and solubility of 1-Bromo-4-heptylbenzene would be expected to be influenced by the presence of the heptyl group, which could increase the hydrophobic character of the molecule compared to its unsubstituted counterparts.

Scientific Research Applications

Solvent Impact on Lithium-Bromine Exchange Reactions

The solvent's influence on the lithium-bromine exchange of aryl bromides, such as 1-bromo-4-tert-butylbenzene, is significant in chemical reactions. The study by Bailey, Luderer, and Jordan (2006) demonstrates that the outcome of reactions between aryl bromides and n-BuLi or t-BuLi at 0 degrees Celsius varies with changes in solvent composition, highlighting the importance of solvent choice in such reactions (Bailey et al., 2006).

Synthesis of Derivative Chemicals

The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene, as researched by Xuan et al. (2010), is relevant for producing intermediates used in medicinal agents, dyes, and electroluminescent materials. The high yield and purity of the product indicate the efficiency of the process and the importance of 1-bromo-4-heptylbenzene derivatives in various fields (Xuan et al., 2010).

Ring Expansion and Alumacycle Formation

The study by Agou et al. (2015) on the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene through the treatment of tetraethylalumole with hexyne reveals the potential for creating complex chemical structures involving bromo compounds. This research adds to the understanding of how brominated compounds can be manipulated to form intricate molecular arrangements (Agou et al., 2015).

No-Carrier-Added Synthon Formation

Ermert et al. (2004) explored the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is crucial for 18F-arylation reactions in radiopharmaceuticals. The study compared different methods for synthesizing this compound, demonstrating its significance in creating specialized molecules for medical imaging (Ermert et al., 2004).

Synthesis of Liquid Crystals

Bertini et al. (2003) researched the synthesis of enantiopure trioxadecalin derived liquid crystals using 1-bromo-4-(trimethylsilyloxy)benzene. This study highlights the role of bromo-substituted compounds in the development of chiral liquid crystals, which have applications in various optical and electronic devices (Bertini et al., 2003).

Preparation of 1,3-Di-tert-Butylbenzene

The work by Komen and Bickelhaupt (1996) on preparing 1,3-di-tert-butylbenzene from 1-bromo-3,5-di-tert-butylbenzene, derived from 1-bromo-4-heptylbenzene, showcases its use in synthesizing other chemical compounds. Such pathways are essential for creating various intermediates in chemical manufacturing (Komen & Bickelhaupt, 1996).

Safety And Hazards

1-Bromo-4-heptylbenzene should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

1-bromo-4-heptylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Br/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKMTIJHJWYYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379378
Record name 1-Bromo-4-heptylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-heptylbenzene

CAS RN

76287-49-5
Record name 1-Bromo-4-heptylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76287-49-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Phenylheptane (100 g, 0.57 mol) was dissolved in 900 mL of chloroform, and ferric chloride (1.41 g, 9 mmol) was added. The mixture was cooled to 0° C. and bromine (32 mL, 0.62 mmol) was added dropwise through an additional funnel. The reaction was kept in dark to prevent the bromination of the aliphatic side chain. After stirring at room temperature overnight, the reaction was quenched with 1N KOH. After extraction, the organic phase was washed with water and dried over MgSO4. The crude product was a brown oil and was purified by column chromatography on silica gel using heptane as an eluent to give 60 g of pure product as light yellow oil at 42% yield. 1H NMR (CDCl3) δ (ppm): 0.88 (t, J=6.9 Hz, 3H), 1.26-1.31 (m, 8H), 1.54-1.59 (m, 2H), 2.54 (t, J=7.8 Hz, 2H), 7.04 (d, J=8.2 Hz, 2H), 7.38 (d, J=8.2 Hz, 2H). FD-MS: m/z 255 (M+).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
1.41 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aliphatic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
XH Yang, T Giovenzana, B Feild, GE Jabbour… - Journal of Materials …, 2012 - pubs.rsc.org
… report here various SSQ based hybrids that are easily prepared in one high-yield step from the Heck coupling of commercially available 1-bromopyrene, and 1-bromo-4-heptylbenzene …
Number of citations: 42 pubs.rsc.org
LA Arnold, A Kosinski… - Journal of medicinal …, 2007 - ACS Publications
… To a solution of 1-bromo-4-heptylbenzene (408 μL, 2 mmol) in THF (3 mL) was added n-BuLi (2M in pentane, 1.1 mL, 1.1 equiv.) at −78 C. After stirring for 20 min, aldehyde (2 mmol, 1 …
Number of citations: 52 pubs.acs.org
GW Gray, M Hird, D Lacey, KJ Toyne - Journal of the Chemical Society …, 1989 - pubs.rsc.org
The tetrakis(triphenylphosphine) palladium (0)-catalysed coupling of arylboronic acids with aryl halides is used to prepare several 4,4″-dialkyl- and 4,4″-alkoxyalkyl-1,1′:4′,1″-…
Number of citations: 261 pubs.rsc.org
GW Skelton, JC Jones, SM Kelly, V Minter… - Liquid …, 2001 - Taylor & Francis
A new class of compounds suitable for LCD applications has have synthesized, incorporating a trifluoromethyl group in the terminal alkoxy or alkenyloxy chain. These compounds fulfil …
Number of citations: 13 www.tandfonline.com
WT Walker - 2009 - search.proquest.com
Π-conjugated organic molecules have proven to be valuable tools for organic electronics and engineered materials. The ability to manipulate the structure and energy levels of these …
Number of citations: 2 search.proquest.com
K Kaneko, K Yamashita, D Fujioka, K Kaneko… - Crystals, 2021 - mdpi.com
… trimethylsilylacetylene, 2,5-dibromobenzoic acid, 12-bromo-1-dodecanol, bis(trimethylsilyl) sulfide, 1-hexanethiol, hydrogen tetrachloroaurate(III) tetrahydrate, 1-bromo-4-heptylbenzene…
Number of citations: 3 www.mdpi.com
KW Cormier - 2013 - utswmed-ir.tdl.org
Nature uses proteins to catalyze a wide range of chemical processes that control cellular signaling. One such enzyme is ERK2 which plays a role in the transmission of signals by …
Number of citations: 3 utswmed-ir.tdl.org

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